32-Oxohexatetracont-45-EN-10-YL acetate
Description
The compound "32-Oxohexatetracont-45-EN-10-YL acetate" is a highly specialized long-chain ester featuring a 45-carbon backbone with a ketone group at position 32 and an acetate moiety at position 10.
Properties
CAS No. |
138843-17-1 |
|---|---|
Molecular Formula |
C48H92O3 |
Molecular Weight |
717.2 g/mol |
IUPAC Name |
32-oxohexatetracont-45-en-10-yl acetate |
InChI |
InChI=1S/C48H92O3/c1-4-6-8-10-12-13-14-24-27-31-34-38-42-47(50)43-39-35-32-28-25-22-20-18-16-15-17-19-21-23-26-29-33-37-41-45-48(51-46(3)49)44-40-36-30-11-9-7-5-2/h4,48H,1,5-45H2,2-3H3 |
InChI Key |
ICDIZGXAKDCWOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCCCC=C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 32-Oxohexatetracont-45-EN-10-YL acetate typically involves the esterification of 32-Oxohexatetracont-45-EN-10-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process includes the purification of the final product through distillation or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
32-Oxohexatetracont-45-EN-10-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or lithium aluminum hydride (LiAlH4) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
32-Oxohexatetracont-45-EN-10-YL acetate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 32-Oxohexatetracont-45-EN-10-YL acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetate group can undergo hydrolysis to release the active alcohol, which then exerts its effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data on "32-Oxohexatetracont-45-EN-10-YL acetate" are absent, comparisons can be drawn to simpler esters and ketone-containing esters documented in the evidence. Key compounds include hexyl acetate, ethyl octanoate, and cis-3-hexenyl acetate, which share functional groups (acetate esters) or structural motifs (unsaturated bonds).
Table 1: Predicted vs. Experimental Values of Selected Esters (×10⁷ Units)
| Compound | Predicted Values | Experimental Values | |
|---|---|---|---|
| Ethyl octanoate | 14 | 12 | |
| Hexyl acetate | 10 | 8 | |
| cis-3-Hexenyl acetate | 6 | 4 | |
| Allyl hexanoate | 4 | 2 |
Notes:
- The "values" likely correspond to solubility, reactivity, or partition coefficients, though the exact parameter is unspecified in the evidence.
- Longer-chain esters (e.g., ethyl octanoate) exhibit higher predicted and experimental values compared to shorter-chain analogs (e.g., hexyl acetate), suggesting chain length influences physicochemical behavior .
Key Comparative Insights:
Functional Group Impact :
- The acetate group in hexyl acetate (CAS 142-92-7) is associated with moderate volatility and solubility in organic solvents, as indicated by its regulatory classification for industrial and laboratory use .
- Unsaturated analogs like cis-3-hexenyl acetate show reduced predicted/experimental values compared to saturated esters, likely due to altered polarity or steric effects .
Regulatory and Safety Profiles: Hexyl acetate is regulated under REACH (EC 1907/2006) with specific handling precautions for storage, transport, and disposal . Ethyl octanoate and similar esters lack significant hazard labels, implying lower toxicity or reactivity .
Structural Complexity :
- "this compound" far exceeds simpler esters in molecular weight and functionalization. This complexity may confer unique stability, solubility, or bioactivity, but experimental validation is required.
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